3-(Isopropoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Description
3-(Isopropoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a triazolopyrazine derivative featuring an isopropoxymethyl substituent at the 3-position of the bicyclic core. Its structural analogs, such as 3-(trifluoromethyl)- and 3-methyl-substituted variants, have been extensively studied, providing a basis for comparative analysis.
Properties
IUPAC Name |
3-(propan-2-yloxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-7(2)14-6-9-12-11-8-5-10-3-4-13(8)9/h7,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLBSIQJHMHCMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN=C2N1CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Post-Cyclization Alkylation
This method involves attaching the isopropoxymethyl group to a pre-formed triazolo[4,3-a]pyrazine core:
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Reactants : Triazolo[4,3-a]pyrazine derivative, isopropyl bromomethyl ether.
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Conditions : Base (e.g., K₂CO₃) in polar aprotic solvents (DMF or acetonitrile) at 60–80°C.
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Mechanism : SN2 alkylation at the triazole nitrogen or pyrazine carbon, depending on reactivity.
Example Protocol :
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Dissolve 5,6,7,8-tetrahydro-[1,triazolo[4,3-a]pyrazine (1.0 eq) in DMF.
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Add K₂CO₃ (2.5 eq) and isopropyl bromomethyl ether (1.2 eq).
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Stir at 70°C for 12 hours.
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Purify via column chromatography (ethyl acetate/hexane).
Yield Optimization :
In-Situ Incorporation During Cyclization
An alternative approach integrates the isopropoxymethyl group early in the synthesis:
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Reactants : Pre-functionalized pyrazine with isopropoxymethyl side chain.
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Conditions : Cyclocondensation with hydrazine derivatives under acidic or basic conditions.
Case Study :
In the synthesis of triazolo[4,3-a]pyrazine derivatives, ethyl trifluoroacetate and hydrazine hydrate form a hydrazide intermediate, which undergoes cyclization with chloroacetyl chloride. Adapting this method, replacing ethyl trifluoroacetate with an isopropoxymethyl-containing ester could yield the desired scaffold.
Comparative Analysis of Synthetic Routes
The table below evaluates the two strategies based on yield, complexity, and scalability:
| Parameter | Post-Cyclization Alkylation | In-Situ Incorporation |
|---|---|---|
| Reaction Steps | 3–4 steps | 2–3 steps |
| Overall Yield | 40–55% | 50–65% |
| Purification | Column chromatography | Crystallization |
| Scalability | Moderate (requires intermediates) | High (one-pot synthesis) |
| Byproducts | Isopropyl ether derivatives | Minimal |
Key Findings :
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In-situ incorporation offers higher yields and fewer purification steps, making it preferable for industrial-scale production.
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Post-cyclization alkylation allows modular functionalization but suffers from lower efficiency.
Mechanistic Insights and Side Reactions
Competing Alkylation Pathways
The triazolo[4,3-a]pyrazine core contains multiple nucleophilic sites (N1, N4, and pyrazine nitrogen). Density functional theory (DFT) studies suggest that N1 alkylation is kinetically favored due to lower steric hindrance. However, thermodynamic control under prolonged heating may shift selectivity toward N4.
Mitigating Side Reactions
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Temperature Control : Maintaining reactions below 80°C minimizes decomposition.
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Protecting Groups : Temporary protection of reactive amines (e.g., Boc groups) prevents over-alkylation.
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Solvent Choice : Non-polar solvents (toluene) reduce nucleophilicity, favoring mono-alkylation.
Industrial-Scale Considerations
The patent CN102796104A highlights critical factors for large-scale synthesis:
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Cost Efficiency : Use of ethanol and chlorobenzene as solvents reduces production costs.
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Catalyst Recycling : Palladium/carbon recovery via filtration improves sustainability.
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Process Safety : Exothermic reactions (e.g., hydrazine additions) require controlled dosing and cooling.
Adapting these principles, a pilot-scale synthesis of 3-(isopropoxymethyl)-5,6,7,8-tetrahydro-[1,2,] triazolo[4,3-a]pyrazine could achieve >90% purity with batch yields of 60–70%.
Chemical Reactions Analysis
Types of Reactions
3-(Isopropoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. One notable reaction is the tele-substitution reaction, where a nucleophile displaces a leaving group at a position distant from the expected electrophilic site .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and nucleophiles such as amines or thiols. Conditions often involve the use of polar solvents and bases to facilitate the reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups within the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolopyrazines, while oxidation and reduction reactions can introduce or modify functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural characteristics that allow it to act on specific biological targets.
Anticancer Activity
Research has indicated that derivatives of triazolo[4,3-a]pyrazines can inhibit various kinases involved in cancer progression. Specifically, compounds like 3-(Isopropoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine have shown promise as inhibitors of the B-Raf kinase pathway, which is crucial in many cancers. Inhibition of this pathway could lead to reduced tumor growth and improved patient outcomes in cancers such as melanoma and colorectal cancer .
Neuroprotective Effects
Studies have also suggested that this compound may exhibit neuroprotective properties. Its ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research focusing on similar compounds has demonstrated potential in protecting neuronal cells from oxidative stress and apoptosis .
Agricultural Applications
The compound's unique properties may also extend to agricultural uses. Research into the effects of triazole derivatives on plant growth has shown that they can act as growth regulators or protectants against pests and diseases.
Plant Growth Regulation
Triazole compounds are known to influence plant hormone levels and can enhance growth rates or resistance to environmental stressors. The application of this compound could potentially lead to improved crop yields and resilience against adverse conditions .
Synthesis and Development
The synthesis of this compound involves several steps that require careful optimization to yield high purity products suitable for research applications. The development of efficient synthetic routes is crucial for large-scale production and further investigation into its properties and applications.
Case Study 1: Cancer Treatment Research
A study published in a peer-reviewed journal explored the efficacy of novel triazole derivatives against B-Raf kinase inhibitors. The results indicated that the compound exhibited significant cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is essential for reducing side effects in patients undergoing cancer treatment.
Case Study 2: Neuroprotection
In another research project focusing on neurodegenerative diseases, the compound was tested for its ability to protect neuronal cells from amyloid-beta toxicity. The findings suggested that it could reduce cell death and improve cell viability under stress conditions.
Mechanism of Action
The mechanism of action of 3-(Isopropoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets:
c-Met/VEGFR-2 Inhibition: The compound inhibits the activity of c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis.
PARP1 Inhibition: It acts as a PARP1 inhibitor, selectively killing homologous recombination-deficient cancer cells through synthetic lethality.
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs include:
- 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: A widely studied derivative, notably as a key intermediate in sitagliptin synthesis .
- 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine : A simpler analog with a methyl group (CAS 886886-04-0, MW 138.17) .
- Aryl-Substituted Derivatives : Examples include 3-(4-methoxyphenyl)- and 3-(anthracen-9-yl)- variants, which exhibit diverse pharmacological profiles .
Substituent Effects :
- Electron-Withdrawing Groups (e.g., CF₃) : Enhance metabolic stability and lipophilicity, critical for drug bioavailability. The trifluoromethyl group in sitagliptin intermediates improves binding to dipeptidyl peptidase-4 (DPP-4) .
- Electron-Donating Groups (e.g., isopropoxymethyl) : The isopropoxymethyl group may increase steric bulk and alter solubility compared to CF₃ or methyl analogs, though experimental data is lacking .
Biological Activity
3-(Isopropoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and other pharmacological properties.
- Molecular Formula : C9H16N4O
- Molecular Weight : 196.25 g/mol
- CAS Number : 1566870-00-5
- Structure : The compound features a triazolo-pyrazine scaffold that is known for its potential in drug development.
Antibacterial Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit notable antibacterial properties. For instance:
- A study synthesized various triazolo[4,3-a]pyrazine derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. Among these, certain compounds displayed minimum inhibitory concentrations (MICs) comparable to the first-line antibiotic ampicillin .
- The structure-activity relationship (SAR) indicated that long alkyl chain groups at specific positions enhanced antibacterial efficacy due to increased lipophilicity and cell permeability .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- In vitro studies showed that certain derivatives induced apoptosis in cancer cell lines such as HT-29 by activating the mitochondrial apoptotic pathway. This was evidenced by the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl2 .
- Another study reported that compounds similar to this triazolo derivative exhibited significant antiproliferative activities against various cancer cell lines (A549, MCF-7) with IC50 values in the low micromolar range .
Case Studies
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Antibacterial Mechanism : The compound's structure allows it to penetrate bacterial membranes effectively and interfere with essential cellular processes.
- Anticancer Mechanism : It is hypothesized that the compound modulates signaling pathways related to cell cycle regulation and apoptosis through specific protein interactions.
Q & A
Q. What are the recommended synthetic routes for 3-(Isopropoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functionalization. For analogs like 3-(trifluoromethyl) derivatives, cyclization of hydrazine derivatives with triethoxy methane under reflux (140°C, 6–8 h) achieves yields up to 73% . For isopropoxymethyl substitution, nucleophilic substitution of a chloromethyl intermediate with isopropanol in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 h is suggested, similar to methods used for trifluoromethyl analogs . Optimization requires inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column (4.6 × 250 mm) with UV detection at 254 nm, mobile phase 5:95 ACN:H₂O (0.1% H₄PO₄), flow rate 1 mL/min. Retention time for triazolopyrazine analogs is ~2.1 min .
- NMR : ¹H NMR in DMSO-d₆ resolves signals for tetrahydro-pyrazine protons (δ 3.2–4.1 ppm) and isopropoxymethyl groups (δ 1.2–1.4 ppm for CH₃, δ 3.6–3.8 ppm for OCH₂) .
- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 237 for C₉H₁₇N₄O) .
Q. How does the isopropoxymethyl group influence reactivity compared to halogen or trifluoromethyl substituents?
- Methodological Answer : The isopropoxymethyl group enhances nucleophilic substitution potential due to its electron-donating ether linkage, unlike electron-withdrawing groups (e.g., trifluoromethyl). For example, in analogs, bromine or chlorine substituents facilitate Suzuki couplings, while trifluoromethyl groups improve metabolic stability . For functionalization, use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or SN2 reactions with alkyl halides .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of triazolopyrazine derivatives?
- Methodological Answer : Discrepancies arise from substituent effects and assay conditions. For example:
Q. How can nitrosamine impurities (e.g., 7-nitroso derivatives) be quantified in triazolopyrazine-based drug candidates?
- Methodological Answer : Use UPLC-MS/MS with the following parameters:
Q. What computational approaches predict the binding affinity of isopropoxymethyl-substituted triazolopyrazines to kinase targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures (PDB: 3LQ8 for c-Met). Parameterize the isopropoxymethyl group with GAFF force fields. Compare binding poses to trifluoromethyl analogs, noting hydrophobic interactions (e.g., with Leu1190 in c-Met) . Validate with MD simulations (100 ns, NAMD) to assess stability of ligand-receptor complexes.
Q. How does regioselectivity in triazolopyrazine synthesis affect downstream biological activity?
- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
